molecular formula C9H6ClNO4S B7906874 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride

Cat. No.: B7906874
M. Wt: 259.67 g/mol
InChI Key: QUOUYGNYUWEZGO-UHFFFAOYSA-N
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Description

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S and a molecular weight of 259.67 g/mol . This compound is known for its role as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride typically involves the reaction of phthalic anhydride with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with various functional groups, leading to the formation of new chemical entities. This reactivity is exploited in organic synthesis to create complex molecules .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4S/c10-16(14,15)5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOUYGNYUWEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 41.7 g. (0.15 mol.) of phthalimidomethanesulfonic acid potassium salt in 220 ml. of dry benzene is added 22.5 g. (0.132 mol.) of phosphorus pentachloride. The reaction mixture is refluxed on a steam bath for one hour, then an additional 22.5 g. of phosphorus pentachloride is added and heating is continued for 1.5 hours. The reaction mixture is evaporated to dryness, crushed ice is added to the residue and the slurry is filtered. The product is washed with water to give phthalimidomethanesulfonyl chloride.
Name
phthalimidomethanesulfonic acid potassium salt
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.132 mol
Type
reactant
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
O=C1c2ccccc2C(=O)N1CS(=O)(=O)O
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

To 41.7 g. (0.15 mol.) of phthalimidomethanesulfonic acid potassium sodium 220 ml. of dry benzene is added 22.5 g. (0.132 mol.) of phosphorus pentachloride. The reaction mixture is refluxed on a steam bath for one hour, then an additional 22.5 g. of phosphorus pentachloride is added and heating is continued for 1.5 hours. The reaction mixture is evaporated to dryness, crushed ice is added to the residue and the slurry is filtered. The product is washed with water to give phthalimidomethanesulfonyl chloride.
Name
phthalimidomethanesulfonic acid potassium sodium
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0.132 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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